1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid

physicochemical characterization solid-state properties thermal stability

Specify this unsubstituted heptacyclic pyrazole-3-carboxylic acid for maximum synthetic flexibility—the free N1 position enables selective N-arylation/alkylation, while the C3 carboxylate allows amide coupling with diverse partners. Distinct from pre-functionalized analogs, it supports parallel library synthesis for CB1/CB2 cannabinoid, CRAC channel, and insect growth regulator (IGR) targets. Solid-state stability (m.p. 261.5°C) permits automated weighing and long-term inventory management.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 842972-72-9
Cat. No. B3021469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
CAS842972-72-9
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)NN=C2C(=O)O
InChIInChI=1S/C9H12N2O2/c12-9(13)8-6-4-2-1-3-5-7(6)10-11-8/h1-5H2,(H,10,11)(H,12,13)
InChIKeyNFNLJMOKEMQHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid (CAS 842972-72-9) for Medicinal Chemistry and Agrochemical Synthesis


1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid (CAS 842972-72-9, molecular formula C9H12N2O2, molecular weight 180.21 g/mol) is a bicyclic heterocyclic building block featuring a cycloheptane ring fused to a pyrazole-3-carboxylic acid core [1]. This scaffold serves as a versatile synthetic intermediate for the preparation of diverse bioactive derivatives, including cannabinoid receptor modulators, calcium-release activated calcium (CRAC) channel blockers, and insect growth regulators (IGRs) [2]. The compound is commercially available as a white crystalline solid with a melting point of 261.5°C and typical purity of 95%, supplied by multiple vendors including Sigma-Aldrich (MFCD06740820) and Fluorochem (MFCD06011089) .

Why Generic Pyrazole-3-Carboxylic Acids Cannot Substitute for 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid


Substitution with simpler pyrazole-3-carboxylic acids or alternative fused bicyclic scaffolds is not functionally equivalent due to three structure-dependent differentiation factors. First, the seven-membered cycloheptane ring confers distinct conformational constraints and hydrophobicity compared to five-membered (indazole) or six-membered (tetrahydroindazole) analogs, directly affecting receptor binding geometry in downstream applications [1]. Second, regiochemistry matters: the 3-carboxylic acid position enables specific amide bond formation with distinct vectors that cannot be achieved with 4- or 5-carboxylic acid isomers [2]. Third, the N1 position remains unsubstituted in this parent compound, offering a strategic synthetic handle for selective N-arylation or N-alkylation that pre-functionalized analogs lack—critical for parallel library synthesis where diversification occurs at the N1 position rather than the C3 carboxylate [3].

Quantitative Differentiation Evidence for 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid vs. Structural Analogs


Verified Melting Point Differentiation: 261.5°C vs. Indazole-3-Carboxylic Acid (203-205°C)

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid exhibits a melting point of 261.5°C, which is approximately 56-58°C higher than the melting point of the structurally related indazole-3-carboxylic acid (203-205°C) . This elevated melting point reflects the enhanced crystal lattice stability conferred by the saturated seven-membered cycloheptane ring system compared to the aromatic five-membered pyrazole ring in indazole analogs [1].

physicochemical characterization solid-state properties thermal stability

Insecticidal Activity Differentiation: Heptacyclic Pyrazolamide Derivative D-27 Achieves LC50 51.50 mg·L⁻¹ Against Plutella xylostella

Derivatives incorporating the 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole core demonstrate quantifiable insecticidal activity that distinguishes this scaffold from simpler pyrazole analogs. Compound D-27 (N-(4-(tert-butyl)phenyl)-2-phenyl-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-5-carboxamide), which shares the identical fused cycloheptapyrazole core with the target compound, exhibits LC50 of 51.50 mg·L⁻¹ against Plutella xylostella (diamondback moth) and 100% mortality against Mythimna separata at 2.5 mg·L⁻¹ [1]. Importantly, D-27 was validated as a dual-target IGR acting on both ecdysone receptor (EcR) and chitinase OfChtI, with OfChtI identified as the primary target—a dual mechanism not observed in monocyclic pyrazole IGR candidates [2].

insect growth regulator agrochemical Plutella xylostella dual-target mechanism

CRAC Channel Blocker SAR: Cycloheptapyrazole Core Enables 3-Carboxamide Regiochemistry Critical for Potency

Structure-activity relationship studies of indazole-3-carboxamides as CRAC channel blockers identified that the specific 3-carboxamide regiochemistry is essential for potent channel blockade—a requirement described as 'unprecedented in known CRAC channel blockers' [1]. The cycloheptapyrazole scaffold provides a conformational analog to the indazole core while offering distinct N1 substitution vectors and altered hydrophobicity. Compound 12d from the indazole series demonstrated the capacity to inhibit mast cell effector functions via CRAC channel blockade, with the 3-carboxamide position being non-negotiable for activity [2].

CRAC channel calcium signaling Orai1 immunomodulation mast cell stabilization

Cannabinoid Receptor Modulation: Patent-Protected N1-Substituted Cycloheptapyrazole Derivatives

Patent WO2008115705A2 explicitly claims hexahydro-cycloheptapyrazole compounds of formula (I) as cannabinoid receptor modulators for treating, ameliorating, or preventing cannabinoid receptor-mediated syndromes, disorders, or diseases [1]. The claimed compounds encompass N1-aryl and N1-heteroaryl substituted derivatives of the cycloheptapyrazole-3-carboxylic acid core. The saturated seven-membered cycloheptane ring distinguishes this scaffold from aromatic indazole cannabinoid ligands, offering distinct pharmacokinetic profiles and potentially reduced CNS penetration due to altered lipophilicity [2].

CB1 antagonist CB2 modulator cannabinoid receptor metabolic disorders CNS

Primary Research and Industrial Applications for 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid


Agrochemical Discovery: Synthesis of Dual-Target Insect Growth Regulator (IGR) Libraries

Medicinal chemistry and agrochemical research groups focused on IGR development should prioritize procurement of this compound for amide coupling reactions at the C3 carboxylic acid position. The heptacyclic core enables synthesis of derivatives analogous to D-27 (LC50 = 51.50 mg·L⁻¹ against Plutella xylostella), which demonstrated validated dual-target activity at EcR and OfChtI [4]. Parallel library synthesis can explore diverse amine coupling partners (anilines, benzylamines, heteroaryl methylamines) to probe SAR around the D-27 scaffold. The compound's solid-state stability (m.p. 261.5°C) supports automated weighing and long-term inventory management in compound management facilities .

Immunology Drug Discovery: CRAC Channel Blocker Scaffold Exploration

For programs targeting store-operated calcium entry (SOCE) via CRAC channels—relevant to mast cell-mediated diseases, autoimmune disorders, and inflammation—this compound serves as a conformational analog to validated indazole-3-carboxamide CRAC blockers [4]. The cycloheptane ring introduces altered steric bulk and hydrophobicity compared to the indazole aromatic system, offering potential differentiation in selectivity and pharmacokinetic properties. The 3-carboxylic acid position is essential for activity (per indazole SAR), and crystal structure data confirms the geometric arrangement of the 3-carboxamide vector in N1-substituted derivatives .

CNS and Metabolic Disease Programs: Cannabinoid Receptor Modulator Development

Research groups targeting CB1 and CB2 cannabinoid receptors for obesity, metabolic syndrome, pain, or CNS disorders should consider this building block for synthesizing patent-distinct ligands. WO2008115705A2 claims the hexahydro-cycloheptapyrazole core for cannabinoid modulation, with the saturated seven-membered ring providing a key structural differentiation from extensively explored indazole and pyrazole cannabinoid ligands [4]. N1-arylation of the parent acid (e.g., with 4-fluorophenyl, 4-chlorophenyl, or 2,4-dichlorophenyl groups) followed by C3-amide formation enables rapid SAR expansion within or around the claimed patent space.

Parallel Medicinal Chemistry: N1-Diversification via Late-Stage Functionalization

Unlike pre-functionalized analogs that already bear N1 substituents, the unsubstituted N1 position in this parent compound offers maximum synthetic flexibility for parallel library synthesis. Researchers can perform N-arylation (Buchwald-Hartwig or Ullmann-type coupling), N-alkylation, or N-sulfonylation as a diversity step, followed by C3-amide formation with varied amine partners. This orthogonal functionalization strategy is not possible with commercially available N1-substituted derivatives (e.g., 1-(4-chlorophenyl) or 1-(4-fluorophenyl) analogs), making the parent acid the preferred procurement choice for exploratory SAR programs requiring both N1 and C3 diversification vectors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.